2,4-Nonadiyn-1-ol
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Overview
Description
2,4-Nonadiyn-1-ol is an organic compound with the molecular formula C₉H₁₂O It is a member of the aliphatic alcohol family and is characterized by the presence of two triple bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Nonadiyn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1-bromopropyn-3-ol with hex-1-yne in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Nonadiyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nonadiene or nonane.
Substitution: Various substituted nonadiynes.
Scientific Research Applications
2,4-Nonadiyn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Nonadiyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Nonadien-1-ol: Similar in structure but contains double bonds instead of triple bonds.
2,4-Hexadien-1-ol: A shorter chain analog with similar reactivity.
2,4-Decadien-1-ol: A longer chain analog with similar functional groups.
Uniqueness
The presence of triple bonds allows for unique interactions and reactions that are not possible with double-bonded or saturated compounds .
Properties
CAS No. |
4525-50-2 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
nona-2,4-diyn-1-ol |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h10H,2-4,9H2,1H3 |
InChI Key |
KTUPPUINCHPEFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC#CCO |
Origin of Product |
United States |
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